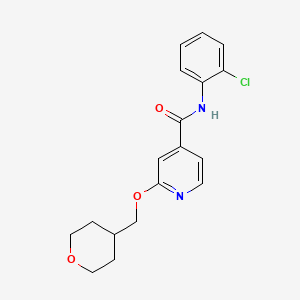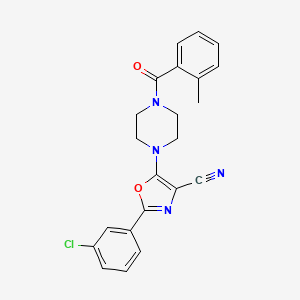
2-(3-Chlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CMPOX, is a member of the oxazole family of compounds and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel compounds, including those with structures similar to the chemical , has been explored for antimicrobial activities. A study by Bektaş et al. (2007) highlighted the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their screening for antimicrobial activities. Some compounds showed good or moderate activities against test microorganisms, suggesting the potential for similar chemical structures to possess antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antifungal Compound Solubility and Thermodynamics
Volkova, Levshin, and Perlovich (2020) synthesized a novel potential antifungal compound from the 1,2,4-triazole class and characterized its solubility and thermodynamic properties in biologically relevant solvents. This research demonstrates the importance of understanding solubility and partitioning processes for the effective application of new antifungal agents (Volkova, Levshin, & Perlovich, 2020).
Antibacterial Screening of Novel Compounds
Deshmukh, Karale, Akolkar, and Randhavane (2017) conducted antibacterial screening of novel synthesized compounds, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, showing moderate activity towards Bacillus Subtilis and Escherichia Coli. This indicates the potential for compounds with similar structures to serve as antibacterial agents (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Molecular Structure and Spectroscopic Characterization
Wazzan, Al-Qurashi, and Faidallah (2016) determined the structural parameters and conducted a spectroscopic characterization of dyes with structural elements resembling the compound . Their research into NLO and NBO analyses provides insights into the biological potentials of such compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis and Biological Activity
Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized a novel series of compounds and screened them for in vitro antibacterial activity. Their study indicates that compounds with similar structures can show moderate to good antimicrobial activity, suggesting the potential for pharmaceutical applications (Mhaske, Shelke, Raundal, & Jadhav, 2014).
properties
IUPAC Name |
2-(3-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-5-2-3-8-18(15)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(29-22)16-6-4-7-17(23)13-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECZPYYTOZAYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

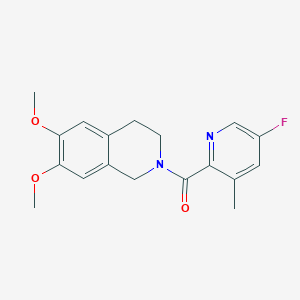
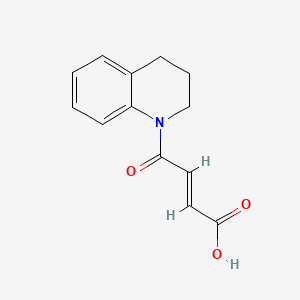
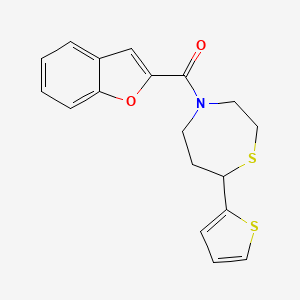
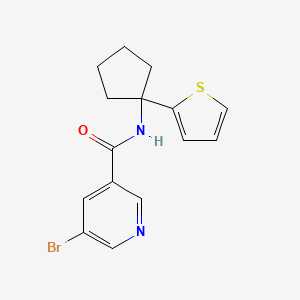
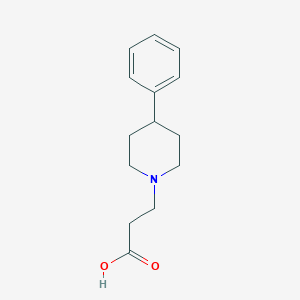
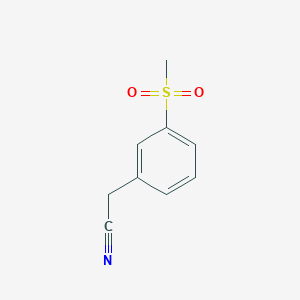

![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B2993862.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)
![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)
